5-Ethynyl-2'-deoxyuridine CE Phosphoramidite: A Technical Guide for Researchers
5-Ethynyl-2'-deoxyuridine CE Phosphoramidite: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethynyl-2'-deoxyuridine CE Phosphoramidite (B1245037) (5-Ethynyl-dU CEP) is a modified nucleoside phosphoramidite that has become an indispensable tool in the field of nucleic acid chemistry and drug development.[1][2] Its core feature is the presence of a terminal alkyne group at the 5-position of the deoxyuridine base. This seemingly small modification unlocks a powerful and versatile method for the site-specific labeling and functionalization of synthetic oligonucleotides through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][3]
This technical guide provides a comprehensive overview of 5-Ethynyl-dU CEP, including its chemical properties, applications, and detailed experimental protocols for its use in oligonucleotide synthesis and subsequent modification.
Chemical and Physical Properties
5-Ethynyl-dU CEP is formally known as 5'-Dimethoxytrityl-5-ethynyl-2'-deoxyUridine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.[4] Its key structural features include a 5'-dimethoxytrityl (DMT) group for selective synthesis, the reactive 5-ethynyl group, and a 3'-phosphoramidite moiety for incorporation into a growing oligonucleotide chain.[2]
| Property | Value | Reference(s) |
| Molecular Formula | C41H47N4O8P | [1][4][5] |
| Molecular Weight | 754.81 g/mol | [1][4] |
| CAS Number | 615288-66-9 | [4][5] |
| Purity | ≥ 95% (HPLC & 31P-NMR) | [1][5] |
| Appearance | White to off-white powder | |
| Solubility | Acetonitrile (B52724) | [1] |
| Storage Conditions | -20°C, dry, under inert gas | [1][5] |
The Challenge of Ethynyl (B1212043) Group Hydration and the TIPS-Protected Variant
A critical consideration when using 5-Ethynyl-dU CEP is the susceptibility of the ethynyl group to base-catalyzed hydration during the final cleavage and deprotection steps of oligonucleotide synthesis, particularly when using strong bases or heat.[4] This hydration results in the formation of a methyl ketone, which is unreactive in subsequent click reactions. To circumvent this issue, a protected version, TIPS-5-Ethynyl-dU-CE Phosphoramidite, is available.[4] The triisopropylsilyl (TIPS) protecting group shields the alkyne from hydration and is selectively removed after oligonucleotide synthesis and deprotection using tetrabutylammonium (B224687) fluoride (B91410) (TBAF).[4]
| Property | 5-Ethynyl-dU CEP | TIPS-5-Ethynyl-dU CEP | Reference(s) |
| Molecular Formula | C41H47N4O8P | C50H67N4O8PSi | [1][5][6] |
| Molecular Weight | 754.81 g/mol | 911.16 g/mol | [1][4][6] |
| Deprotection Compatibility | Mild conditions (e.g., ammonium (B1175870) hydroxide (B78521) at room temperature) | Compatible with standard and harsh deprotection conditions (e.g., AMA at 65°C) | [1] |
Applications in Research and Drug Development
The ability to introduce a reactive handle into a specific position of a DNA or RNA strand opens up a vast array of applications:
-
Fluorescent Labeling: Attachment of fluorescent dyes for applications in fluorescence resonance energy transfer (FRET), single-molecule imaging, and diagnostics.[1]
-
Bioconjugation: Covalent attachment of oligonucleotides to proteins, peptides, antibodies, nanoparticles, and surfaces.[1]
-
Drug Development: Synthesis of modified therapeutic oligonucleotides, such as antisense oligonucleotides and siRNAs, with enhanced properties.[2][]
-
Diagnostics: Development of novel diagnostic probes and biosensors.[1][2]
-
Aptamer Engineering: Creation of "clickmers," which are aptamers with enhanced binding affinities and chemical diversity.[1]
Experimental Protocols
Solid-Phase Oligonucleotide Synthesis with 5-Ethynyl-dU CEP
The incorporation of 5-Ethynyl-dU CEP into an oligonucleotide sequence follows the standard phosphoramidite chemistry cycle on an automated DNA synthesizer.
Workflow for Solid-Phase Oligonucleotide Synthesis:
Caption: Automated solid-phase oligonucleotide synthesis cycle incorporating 5-Ethynyl-dU CEP.
Methodology:
-
Dissolution: Dissolve 5-Ethynyl-dU CEP in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer.
-
Synthesis Cycle:
-
Deblocking: The 5'-DMT group of the growing oligonucleotide chain attached to the solid support is removed with an acid (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: The 5-Ethynyl-dU CEP is activated with an activator (e.g., 5-ethylthio-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing chain. A coupling time of 3 minutes is recommended for TIPS-5-Ethynyl-dU-CE Phosphoramidite.[5] Standard coupling times are generally sufficient for the unprotected version.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in water/pyridine).
-
-
Repeat: The cycle is repeated until the desired oligonucleotide sequence is synthesized.
Quantitative Data: Coupling Efficiency
| Phosphoramidite | Coupling Efficiency | Reference(s) |
| 5-Ethynyl-dU CEP | High (>99%) | [3] |
| Standard Phosphoramidites | ~99% | [8] |
Cleavage and Deprotection
For Oligonucleotides containing unprotected 5-Ethynyl-dU:
-
Reagent: Ammonium hydroxide.
-
Procedure: Treat the solid support with ammonium hydroxide at room temperature. The duration depends on the other protecting groups used in the synthesis.
-
Caution: Avoid heating, as this can cause hydration of the ethynyl group.[4] This method is not compatible with methylamine (B109427) deprotection.[8]
For Oligonucleotides containing TIPS-5-Ethynyl-dU:
-
Standard Deprotection: Cleave and deprotect the oligonucleotide from the solid support using standard methods (e.g., ammonium hydroxide at 55°C for 17 hours, or AMA at 65°C for 10 minutes).[1]
-
TIPS Group Removal:
-
Dry the deprotected oligonucleotide.
-
Dissolve the oligonucleotide in 0.5 mL of anhydrous DMF.
-
Add 0.1 mL of 1M tetrabutylammonium fluoride (TBAF) in THF.
-
Incubate at 45°C for 15 minutes.
-
Quench the reaction with 0.5 mL of 2M triethylammonium (B8662869) acetate (B1210297) (TEAA).
-
Desalt the oligonucleotide using a gel filtration column or ethanol (B145695) precipitation.[4][5]
-
Diagram of Ethynyl Group Hydration and TIPS Protection:
Caption: The role of TIPS protection in preventing the hydration of the ethynyl group during oligonucleotide deprotection.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to conjugate an azide-containing molecule to the alkyne-modified oligonucleotide.
Workflow for CuAAC Reaction:
Caption: General workflow for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of an alkyne-modified oligonucleotide.
Methodology:
-
Prepare Stock Solutions:
-
Oligonucleotide-Alkyne: Dissolve the purified oligonucleotide in nuclease-free water.
-
Molecule-Azide: Dissolve the azide-containing molecule (e.g., fluorescent dye, biotin-azide) in DMSO to a concentration of 10 mM.
-
CuSO4: Prepare a 20 mM solution in water.
-
Ligand (e.g., THPTA): Prepare a 50 mM solution in water.
-
Sodium Ascorbate: Prepare a fresh 100 mM solution in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the oligonucleotide-alkyne and the molecule-azide. A 2-5 fold excess of the azide (B81097) is typically used.[3]
-
Add the ligand solution, followed by the CuSO4 solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation: Incubate the reaction at room temperature or slightly elevated temperatures (e.g., 37-45°C) for 1-4 hours.[3][9]
-
Purification: Purify the labeled oligonucleotide by ethanol precipitation, desalting, or HPLC.
Quantitative Data: CuAAC Reaction Yields
| Oligonucleotide Modification | Azide Partner | Reaction Time | Temperature | Yield | Reference(s) |
| 22mer with 5 internal alkynes | Biotin-Azide | 4 h | 37°C | 100% conjugate formation | [3] |
| 22mer with 5 internal alkynes | PEG-Azide | 4 h | 37°C | 100% conjugate formation | [3] |
| 18mer with 2 internal alkynes | ATTO425-Azide | 4 h | 45°C | 100% conjugate formation | [9] |
| 5'-propargyl oligonucleotide | 5'-azido oligonucleotide | Not specified | Not specified | 75% | [2] |
Conclusion
5-Ethynyl-dU CEP is a powerful and versatile reagent for the site-specific modification of synthetic oligonucleotides. Its compatibility with standard solid-phase synthesis and the high efficiency of the subsequent click reaction have made it an invaluable tool for researchers in molecular biology, diagnostics, and drug development. The availability of the TIPS-protected version further enhances its utility by overcoming the potential for side reactions during deprotection. By following the detailed protocols and considering the quantitative data presented in this guide, researchers can effectively leverage the capabilities of 5-Ethynyl-dU CEP to advance their scientific endeavors.
References
- 1. salic.med.harvard.edu [salic.med.harvard.edu]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. glenresearch.com [glenresearch.com]
- 4. 5-Ethynyl-2'-deoxyuridine (5-EdU), DNA synthesis monitoring (Cell proliferation) - Jena Bioscience [jenabioscience.com]
- 5. 5-Ethynyl-2′-deoxycytidine and 5-ethynyl-2′-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring DNA replication in fission yeast by incorporation of 5-ethynyl-2′-deoxyuridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. glenresearch.com [glenresearch.com]
